Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate
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Overview
Description
Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate: is an organic compound with the molecular formula C5H11O6P. It is a colorless to pale yellow liquid that is primarily used in scientific research. This compound is known for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with glyoxylic acid methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through distillation or crystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to yield phosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other phosphorus-containing compounds .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving phosphorus-containing intermediates .
Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism by which methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a key role, such as in signal transduction and energy metabolism .
Comparison with Similar Compounds
- Methyl 2-(diethoxyphosphoryl)acetate
- Trimethyl phosphonoacetate
- Dimethyl phosphite
Comparison: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-dimethoxyphosphoryl-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O6P/c1-9-4(6)5(7)12(8,10-2)11-3/h5,7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEKGZQFBSHTCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(O)P(=O)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.